molecular formula C20H24N2O5S B2536160 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 922008-10-4

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

Cat. No. B2536160
CAS RN: 922008-10-4
M. Wt: 404.48
InChI Key: QNTVLVQKTHOPAZ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Utility

The compound has been found to be useful in the synthesis of various heterocyclic compounds. Kolluri et al. (2018) explored the synthesis of spirooxetanes and discovered an unusual ring-expansion process, indicating the compound's potential in complex organic synthesis and the creation of novel structures (Kolluri et al., 2018). Similarly, Sapegin et al. (2018) demonstrated that primary sulfonamide functionalities facilitate ring-forming cascades, producing [1,4]oxazepine-based sulfonamides with potential inhibitory effects on human carbonic anhydrases (Sapegin et al., 2018).

Biological Activity and Medicinal Chemistry

N-ethyl-N-methylbenzenesulfonamide derivatives, which share structural similarities with the queried compound, have been synthesized and shown to possess significant antimicrobial and antiproliferative activities against various human cell lines (Shimaa M. Abd El-Gilil, 2019). In another study, Chakraborty & Raola (2019) found benzoxepins, a structurally related class, to exhibit anti-inflammatory properties by selectively inhibiting cyclooxygenase-2 and 5-lipoxygenase (Chakraborty & Raola, 2019).

Process Development and Scale-Up

The compound's utility extends to process development and scale-up of pharmaceuticals. Naganathan et al. (2015) report on the scalable synthesis of a kinase inhibitor containing a benzoxazepine core, showcasing the compound's relevance in pharmaceutical manufacturing (Naganathan et al., 2015).

Novel Synthesis Approaches

Shaabani et al. (2010) developed a novel one-pot multicomponent reaction involving isocyanides, leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives, highlighting the compound's role in innovative synthetic chemistry (Shaabani et al., 2010).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-3-12-26-16-6-8-17(9-7-16)28(24,25)21-15-5-10-19-18(14-15)20(23)22(4-2)11-13-27-19/h5-10,14,21H,3-4,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTVLVQKTHOPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

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